molecular formula C13H12BrN3O2 B8316791 3-Amino-4-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester

3-Amino-4-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester

Cat. No. B8316791
M. Wt: 322.16 g/mol
InChI Key: OWMQPEKINFKZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C13H12BrN3O2 and its molecular weight is 322.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-4-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester

Molecular Formula

C13H12BrN3O2

Molecular Weight

322.16 g/mol

IUPAC Name

methyl 3-amino-4-[(2-bromopyridin-4-yl)amino]benzoate

InChI

InChI=1S/C13H12BrN3O2/c1-19-13(18)8-2-3-11(10(15)6-8)17-9-4-5-16-12(14)7-9/h2-7H,15H2,1H3,(H,16,17)

InChI Key

OWMQPEKINFKZTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2=CC(=NC=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-Bromo-pyridin-4-ylamino)-3-nitro-benzoic acid methyl ester 3 (6 g; 17 mmol) was dissolved in MeOH (200 ml) and Raney-nickel (0.6 g; 4.5 mmol) was added and subsequently hydrogenated under an atmosphere of H2 for 3 h. LCMS showed full conversion and the reaction mixture was filtered through a bed of Celite to remove the catalyst. Thorough washing with MeOH followed by evaporation of the solvent under educed pressure gave 4 as a brown solid. Yield 3.2 g; 60%. The product identity was confirmed by NMR and LCMS and taken for the next step.
Quantity
6 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
Reaction Step One
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0.6 g
Type
catalyst
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

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Reaction Step One
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